molecular formula C21H20N4O B2652152 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942009-27-0

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2652152
CAS No.: 942009-27-0
M. Wt: 344.418
InChI Key: GIGZVIZGFLNEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound designed for research purposes, featuring a pyrazolo[3,4-d]pyridazine core structure. This scaffold is recognized in medicinal chemistry as a bioisostere of the purine ring, allowing it to interact effectively with ATP-binding sites of various kinases . Compounds based on the pyrazolo[3,4-d]pyridazine structure have been investigated as novel inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is a hallmark of cancer . Researchers are exploring such inhibitors for their potential to induce cell cycle arrest and promote apoptosis in proliferating tumor cells . The specific substitutions on the core scaffold—including the 4-methyl, 6-phenethyl, and 1-(o-tolyl) groups—are intended to optimize the compound's binding affinity, selectivity, and other pharmacodynamic properties for targeted biological studies. This product is intended for non-clinical research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-1-(2-methylphenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-15-8-6-7-11-19(15)25-20-18(14-22-25)16(2)23-24(21(20)26)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGZVIZGFLNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve optimal yields. Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Scientific Research Applications

4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

The pyrazolo[3,4-d]pyridazinone core distinguishes this compound from analogs like pyrazolo[3,4-b]pyridinones (e.g., 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one, ) and pyrazolo[3,4-d]pyrimidinones (e.g., 3,6-dimethyl-1-phenyl derivatives, ).

Substituent Effects on Activity and Physicochemical Properties

Table 1: Key Substituents and Inferred Properties
Compound Substituents Key Properties/Activities Reference
Target Compound 4-Me, 6-phenethyl, 1-o-tolyl High lipophilicity (predicted) N/A
3,6-Dimethyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one 3,6-Me, 1-Ph, 5-(4-nitrobenzylideneamino) IC50 = 11 µM (MCF-7 cells)
2-Methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one 2-Me Simplified structure, lower molecular weight
6-(2,4-Dichloroanilino)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 6-(2,4-Cl2-anilino), 3-Me Electron-withdrawing Cl groups may enhance reactivity
  • Phenethyl vs. Alkyl/Aryl Groups : The phenethyl group at position 6 in the target compound contrasts with thioether-linked phenacyl groups (e.g., compounds 2–10 in ). Phenethyl’s bulkiness may improve target selectivity but reduce solubility compared to smaller substituents like methyl .
  • o-Tolyl vs.
  • Methyl at Position 4 : Similar to 3,6-dimethyl analogs (), the methyl group may stabilize the heterocyclic core and modulate electron distribution .

Biological Activity

4-Methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, focusing on its anti-inflammatory and anticancer activities, along with relevant structure-activity relationships (SAR), synthesis methods, and case studies.

The compound is characterized by a pyrazolo[3,4-d]pyridazine core with various substituents that influence its biological activity. The molecular formula is C19H20N2O, and it has a molecular weight of approximately 292.38 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
NCI-H4608.55
HepG20.83
HCT1161.1

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

2. Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory pathways, which has been supported by preliminary studies indicating reduced levels of pro-inflammatory cytokines in treated cell cultures.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents : The presence of methyl and phenethyl groups enhances lipophilicity and may improve cellular uptake.
  • Pyrazole Core : The pyrazole ring is crucial for interacting with biological targets, particularly in inhibiting tumor growth.

Research indicates that modifications to the phenethyl or o-tolyl groups may further enhance the activity and selectivity against cancer cells.

Case Studies

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer potential through MTT assays. Among these, this compound demonstrated promising results comparable to established chemotherapeutics.

Case Study: MTT Assay Results

Compound IC50 (µM) Cell Line
4-Methyl-6-phenethyl-pyrazolo derivative3.79MCF7
Standard Drug (Doxorubicin)0.01MCF7

These findings suggest that while the compound shows significant activity, further optimization is necessary to enhance potency relative to existing treatments.

Q & A

Q. Table 1: Substituent Effects on Biological Activity

DerivativeSubstituentsActivity (IC50_{50}/EC50_{50})Reference
8f6-Phenethyl, 1-o-TolylEC50_{50}: 12 µM (HSV-1)
10e5-(4-Nitrobenzylideneamino)IC50_{50}: 11 µM (MCF-7 cells)

Advanced: What strategies resolve contradictory data on the compound’s mechanism of action across biological assays?

Methodological Answer:
Contradictions (e.g., variable IC50_{50} values in kinase vs. antiviral assays) require:

  • Orthogonal assays : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
  • Dose-response curves : Validate potency across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
  • Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify secondary targets .

Advanced: How can computational modeling predict binding affinity with potential biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns trajectories in GROMACS) to assess residence time .
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with experimental IC50_{50} values for predictive design .

Basic: What are key considerations for designing in vitro assays to evaluate inhibitory activity?

Methodological Answer:

  • Enzyme selection : Use recombinant targets (e.g., WEE1 kinase for MK-1775 analogs) to ensure specificity .
  • Controls : Include positive (e.g., staurosporine for kinase inhibition) and negative (DMSO vehicle) controls.
  • Endpoint detection : Luminescent ATP depletion assays (e.g., Promega CellTiter-Glo®) quantify cell viability .
  • Data normalization : Express activity as % inhibition relative to baseline (untreated cells) .

Advanced: How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

Methodological Answer:

  • pH stability : Assess degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via HPLC .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure CYP450-mediated clearance .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to determine free fraction available for target interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.